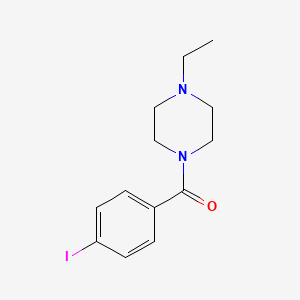

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone

Overview

Description

“(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone” is a chemical compound with the molecular formula C13H17IN2O . It is a complex organic compound that is used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 17 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 344.191 Da, and the monoisotopic mass is 344.038544 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular structure and weight . For more detailed physical and chemical properties, it is recommended to refer to specialized chemical databases or literature.Scientific Research Applications

However, the available information on 4-MP provides insight into its medical applications and pharmacological profile:

Pharmacological Profile of 4-Methylpyrazole (4-MP)

- Treatment of Poisoning : 4-MP is primarily known for its role in treating ethylene glycol and methanol poisoning. It acts as a potent inhibitor of alcohol dehydrogenase, thus preventing the formation of toxic metabolites ((Baud et al., 1986), (Jacobsen et al., 1988)).

- Pharmacokinetics and Safety Profile : Studies indicate that 4-MP has a dose-dependent kinetic profile and is generally well-tolerated at therapeutic doses. Side effects reported are mild and include nausea and dizziness at higher doses ((Jacobsen et al., 1996), (Wallemacq et al., 2004)).

properties

IUPAC Name |

(4-ethylpiperazin-1-yl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IN2O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIDFYCBEGWGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole](/img/structure/B2408188.png)

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2408196.png)

![2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide](/img/structure/B2408198.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2408200.png)

![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)